![molecular formula C12H19BF2O2 B13482842 2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Difluoromethyl)bicyclo[111]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a bicyclo[111]pentane core, which is a highly strained and rigid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes using a CF3TMS/NaI system . Another approach involves the use of photoredox conditions with fac-Ir(ppy)3 catalyst to achieve the desired functionalization .
Industrial Production Methods
Industrial production of this compound can be scaled up using light-enabled reactions, which allow for the preparation of functionalized bicyclo[1.1.1]pentanes on a multi-gram scale without the need for additional additives or catalysts . This method is practical and efficient, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the difluoromethyl group.
Oxidation and Reduction: The bicyclo[1.1.1]pentane core can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the compound.
科学研究应用
2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
作用机制
The mechanism by which 2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with biological molecules . The bicyclo[1.1.1]pentane core provides rigidity and stability, making it a valuable scaffold for drug design .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in their functional groups.
Phenyl Ring Bioisosteres: Compounds that mimic the properties of phenyl rings in drug molecules.
Uniqueness
2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a highly strained bicyclo[1.1.1]pentane core and a difluoromethyl group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications .
属性
分子式 |
C12H19BF2O2 |
|---|---|
分子量 |
244.09 g/mol |
IUPAC 名称 |
2-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H19BF2O2/c1-9(2)10(3,4)17-13(16-9)12-5-11(6-12,7-12)8(14)15/h8H,5-7H2,1-4H3 |
InChI 键 |
DEDWJHZHVRZNHM-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,3-Dimethyl-1-oxa-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13482787.png)
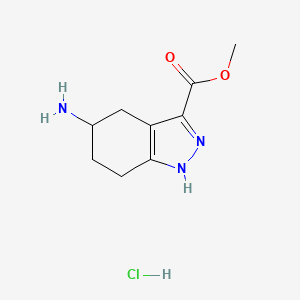

![2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)
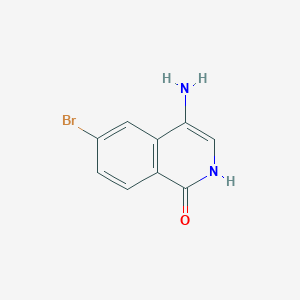

![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)
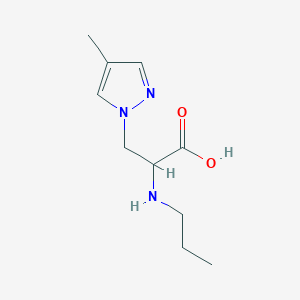
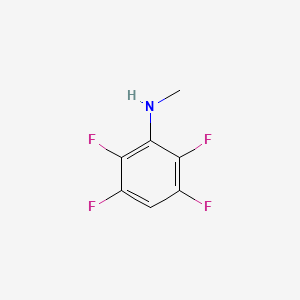
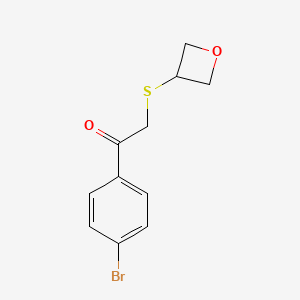
![rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride](/img/structure/B13482852.png)
